4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide
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Overview
Description
4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves the bromination of thiophene followed by amide formation. One common method includes the bromination of thiophene-2-carboxylic acid, followed by coupling with 4-ethoxyaniline under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals and organic electronic materials .
Scientific Research Applications
4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a potential DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of DNA, which is essential for bacterial replication . In electronic applications, its unique electronic properties facilitate charge transport in organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler thiophene derivative used in similar applications.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Another brominated heterocyclic compound with potential antibacterial properties.
Uniqueness
4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide is unique due to the presence of both bromine atoms and the ethoxyphenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H11Br2NO2S |
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Molecular Weight |
405.11 g/mol |
IUPAC Name |
4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11Br2NO2S/c1-2-18-9-5-3-8(4-6-9)16-13(17)11-7-10(14)12(15)19-11/h3-7H,2H2,1H3,(H,16,17) |
InChI Key |
QSDBLCMVAFYRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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